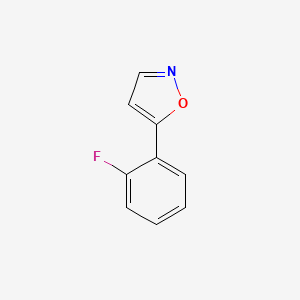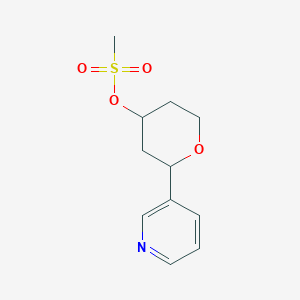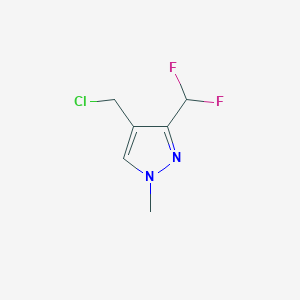
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone is a complex organic compound featuring both fluorinated pyridine and dihydropyridine moieties This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the fluorination of pyridine derivatives, followed by the introduction of the trifluoromethyl group. The key steps may include:
Fluorination of Pyridine: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the pyridine ring.
Formation of Dihydropyridine: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the fluorinated pyridine with the dihydropyridine moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated organic compounds.
- Investigated for its unique reactivity patterns due to the presence of multiple fluorine atoms.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to interact with biological targets more effectively, thanks to the fluorine atoms enhancing membrane permeability and metabolic stability.
- Explored for its potential as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the development of agrochemicals, particularly in the synthesis of pesticides and herbicides that benefit from the stability and bioactivity imparted by fluorinated groups.
作用機序
The mechanism by which (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biological pathways.
類似化合物との比較
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the fluorinated pyridine structure but lacks the dihydropyridine moiety.
4-(Trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl derivatives: Similar dihydropyridine structure but without the fluorinated pyridine ring.
Uniqueness:
- The combination of both fluorinated pyridine and dihydropyridine moieties in (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone provides a unique set of chemical properties, making it more versatile in various applications compared to compounds with only one of these features.
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.
特性
IUPAC Name |
(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDVIUFELZLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2694002.png)




![2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694009.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2694012.png)


![N-benzyl-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2694017.png)
![benzyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2694023.png)

